molecular formula C21H16BrN7O3 B12007717 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12007717
M. Wt: 494.3 g/mol
InChI Key: BXIYREGBJWRORF-UHFFFAOYSA-N
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Description

7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and an indole-derived hydrazone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.

    Introduction of the bromobenzyl group: This step involves the alkylation of the purine core with 3-bromobenzyl bromide under basic conditions.

    Formation of the hydrazone moiety: The hydrazone moiety is introduced by reacting the purine derivative with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidized derivatives: Products with oxidized indole moieties.

    Reduced derivatives: Hydrazine derivatives.

    Substituted derivatives: Compounds with various substituents replacing the bromobenzyl group.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound serves as a precursor for the synthesis of various novel purine derivatives with potential biological activities.

Biology

    Enzyme inhibition studies: It is used in studies to investigate its potential as an inhibitor of specific enzymes, such as kinases and phosphodiesterases.

Medicine

    Drug development: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

    Material science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The indole-derived hydrazone moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the bromobenzyl group in 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16BrN7O3

Molecular Weight

494.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H16BrN7O3/c1-28-17-16(19(31)25-21(28)32)29(10-11-5-4-6-12(22)9-11)20(24-17)27-26-15-13-7-2-3-8-14(13)23-18(15)30/h2-9,23,30H,10H2,1H3,(H,25,31,32)

InChI Key

BXIYREGBJWRORF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC(=CC=C5)Br

Origin of Product

United States

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